molecular formula C22H22N4OS B2789854 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-64-7

3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Katalognummer: B2789854
CAS-Nummer: 894048-64-7
Molekulargewicht: 390.51
InChI-Schlüssel: MBFQBLHURKLJFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a benzamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a meta-methylphenyl (m-tolyl) group at position 2 and a 3,5-dimethylbenzamide moiety linked via an ethyl chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological profiles, including anticonvulsant, anticancer, and antiviral activities. Its structural complexity arises from the fusion of the thiazole and triazole rings, combined with strategically positioned substituents that modulate electronic, steric, and pharmacokinetic properties .

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-14-5-4-6-17(10-14)20-24-22-26(25-20)19(13-28-22)7-8-23-21(27)18-11-15(2)9-16(3)12-18/h4-6,9-13H,7-8H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFQBLHURKLJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Action Environment

The compound’s stability at room temperature and its solubility in various solvents suggest that these factors could play a role in its action environment.

Biologische Aktivität

3,5-Dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound contributes to its diverse biological properties.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4OS
  • Molecular Weight : 390.51 g/mol
  • Purity : Typically 95%.

The compound features a thiazole ring fused with a triazole ring, which is known to enhance its reactivity and biological activity. The presence of multiple functional groups allows for various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance:

  • Cytotoxicity : The compound demonstrated notable cytotoxic activity against various cancer cell lines. The IC50 values for related thiazole derivatives have been reported as low as 1.61 µg/mL . The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances cytotoxicity.
  • Mechanism of Action : Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins, which may lead to apoptosis in cancer cells .

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have also been evaluated for their antimicrobial properties:

  • Inhibition Studies : Some derivatives have shown promising activity against Mycobacterium species with minimal inhibitory concentration (MIC) values around 31.25 μg/mL . The presence of the thiazole ring is crucial for enhancing antimicrobial activity.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity:

Compound ModificationBiological ActivityReference
m-Tolyl groupEnhances cytotoxicity
Dimethyl substitutionIncreases activity
Thiazole ring presenceEssential for activity

These findings suggest that strategic modifications can significantly enhance the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives.

Study 1: Anticancer Evaluation

A recent study evaluated a series of thiazolo[3,2-b][1,2,4]triazoles for their anticancer properties using MTT assays on various cell lines including Jurkat and HT-29. Results indicated that compounds with m-dimethyl substitutions exhibited higher cytotoxic effects compared to their counterparts lacking these modifications. This aligns with previous findings that highlighted the importance of electron-donating groups in enhancing activity .

Study 2: Antimicrobial Testing

Another study focused on testing several thiazolo derivatives against bacterial strains. The results indicated that compounds containing both thiazole and triazole rings showed superior antimicrobial properties compared to those with only one of the rings. This reinforces the notion that dual-ring systems may provide synergistic effects in targeting microbial pathogens .

Wissenschaftliche Forschungsanwendungen

The compound 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has garnered attention in various fields of research due to its unique structural properties and potential applications. This article will explore its applications in scientific research, including medicinal chemistry, agricultural science, and material science.

Chemical Properties and Structure

The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its biological activity. The presence of the thiazole and triazole rings contributes to the compound's potential as a pharmacophore in drug development. The molecular formula is C₁₈H₁₈N₄OS, and it possesses a molecular weight of approximately 342.43 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that the incorporation of the thiazolo[3,2-b][1,2,4]triazole moiety enhances the cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have reported that thiazolo[3,2-b][1,2,4]triazole derivatives possess potent antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance . The mechanism of action often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes linked to disease pathways. For example, some thiazolo[3,2-b][1,2,4]triazole derivatives have been identified as inhibitors of enzymes involved in cancer progression and inflammation. This suggests potential therapeutic uses in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Pesticide Development

The structural characteristics of thiazolo[3,2-b][1,2,4]triazole compounds make them suitable candidates for developing new pesticides. Their ability to affect biological systems at a cellular level can be harnessed to create effective herbicides or fungicides. Research has shown that certain derivatives can exhibit selective toxicity towards pests while being less harmful to beneficial organisms .

Plant Growth Regulators

There is ongoing research into using such compounds as plant growth regulators. Their ability to modulate plant hormone levels could lead to enhanced growth rates or improved resistance to environmental stressors .

Synthesis of Advanced Materials

In material science, compounds like 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide are being explored for their potential use in synthesizing advanced materials such as polymers or nanocomposites. The incorporation of heterocyclic compounds can impart unique properties such as increased thermal stability or enhanced electrical conductivity .

Photonic Applications

There is also interest in the photonic applications of these compounds due to their electronic properties. Thiazolo[3,2-b][1,2,4]triazoles can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives with Anticonvulsant Activity

Evidence from the Iranian Journal of Pharmaceutical Research highlights thiazolo[3,2-b][1,2,4]triazole derivatives as potent anticonvulsants. Key comparisons include:

Compound Substituent at Position 6 Activity (MES Test) Activity (PTZ Test) Selectivity
3c (from ) 4-Fluorophenyl ED₅₀ = 12.3 mg/kg Inactive MES-selective
5b (from ) 4-Propoxyphenyl ED₅₀ = 25.6 mg/kg ED₅₀ = 38.9 mg/kg Dual activity
Target Compound m-Tolyl (meta-methylphenyl) Not reported Not reported Hypothetical

The target compound’s m-tolyl group introduces steric bulk and lipophilicity compared to 3c’s electron-withdrawing 4-fluorophenyl group. This substitution may reduce anticonvulsant potency in the MES model, as electron-deficient aromatic rings often enhance activity in such systems .

Benzamide Derivatives with Varied Heterocyclic Moieties

describes benzamide analogs with modified linkers and heterocyclic substituents. Notable examples:

Compound (from ) Heterocyclic Substituent Linker Therapeutic Target
Compound 1 5-methyl-1,2,4-oxadiazol-3-yl Methylthio Cancer, viral infections
Compound 3 3,5-dimethyl-4-isoxazolyl Methylthio Platelet aggregation
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-yl Ethyl Undetermined

The ethyl linker in the target compound may improve metabolic stability compared to the methylthio (-SCH₂-) linkers in derivatives, which are prone to oxidative degradation.

Substituent Effects on Pharmacokinetics

  • Electron-Withdrawing Groups : Compounds like 3c (4-fluorophenyl) exhibit enhanced anticonvulsant activity due to increased electrophilicity, facilitating interactions with neuronal ion channels .
  • Alkoxy Chains : The 4-propoxy group in 5b balances lipophilicity and solubility, enabling dual MES/PTZ activity. The target compound’s 3,5-dimethylbenzamide group may prioritize CNS penetration over aqueous solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach:

Thiazolo-triazole core formation : React 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid (4–6 hours), followed by solvent evaporation and filtration .

Side-chain functionalization : Couple the thiazolo-triazole intermediate with 3,5-dimethylbenzamide via nucleophilic substitution or amide bond formation, using coupling agents like EDCI/HOBt in DMF .

  • Critical factors : Yield optimization depends on stoichiometric ratios (e.g., 1:1 molar ratio of triazole to aldehyde), solvent polarity, and reaction time. For example, extended reflux (>6 hours) may degrade heat-sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR : Focus on distinguishing aromatic protons (δ 7.0–8.5 ppm for thiazolo-triazole and m-tolyl groups) and methyl groups (δ 2.2–2.6 ppm for dimethylbenzamide) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to validate the presence of sulfur and nitrogen .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?

  • Case study : While some studies report potent antimicrobial activity (MIC < 1 µg/mL) for similar compounds , others show negligible effects due to structural variations (e.g., substituents on the benzamide group).
  • Methodology :

Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing 3,5-dimethyl with nitro/methoxy groups) and compare bioactivity .

Assay standardization : Re-test compounds under uniform conditions (e.g., broth microdilution for MIC, fixed inoculum size) to minimize variability .

  • Data interpretation : Contradictions may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solubility issues in assay media .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

  • Methodology :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (target for antifungal activity). Prioritize docking grids centered on active sites (e.g., PDB: 3LD6) .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

  • Validation : Cross-validate predictions with in vitro enzyme inhibition assays (e.g., CYP51 activity for antifungal targets) .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodology :

Catalyst screening : Compare traditional acetic acid catalysis with eco-friendly alternatives (e.g., Fe₃O₄ nanoparticles) to enhance reaction efficiency .

Flow chemistry : Implement continuous-flow reactors for thiazolo-triazole formation, reducing side products through precise temperature control (60–80°C) .

  • Quality control : Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .

Key Considerations

  • Ethical compliance : Adhere to FDA guidelines for preclinical testing; no in vivo studies without IACUC approval .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.